N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a nitrophenyl group, a piperidine sulfonyl group, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfonylation: Attachment of the piperidine sulfonyl group.
Thiophene Carboxamide Formation: Formation of the thiophene carboxamide moiety through amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-NITROPHENYL)-4-(PIPERIDINE-1-SULFONYL)THIOPHENE-2-CARBOXAMIDE: can be compared with other thiophene carboxamides, nitrophenyl derivatives, and piperidine sulfonyl compounds.
Uniqueness
Structural Features: The combination of nitrophenyl, piperidine sulfonyl, and thiophene carboxamide groups.
Reactivity: Unique reactivity patterns due to the presence of multiple functional groups.
Applications: Specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-nitrophenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c20-16(17-12-5-4-6-13(9-12)19(21)22)15-10-14(11-25-15)26(23,24)18-7-2-1-3-8-18/h4-6,9-11H,1-3,7-8H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQVFPBCLBJZNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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